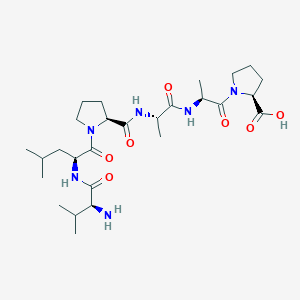
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is a peptide compound composed of the amino acids L-proline, L-valine, L-leucine, L-proline, L-alanine, and L-alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as converting L-proline to hydroxyproline.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases under elevated temperatures.
Oxidation: Often involves reagents like hydrogen peroxide or specific oxidizing enzymes.
Substitution: Achieved through site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Hydrolysis: Produces individual amino acids.
Oxidation: Yields modified amino acids such as hydroxyproline.
Substitution: Results in peptides with altered sequences and potentially different biological activities.
Applications De Recherche Scientifique
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline, L-valyl-L-valyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Proline, L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-leucyl-L-leucyl-L: A longer peptide with a more complex sequence.
Uniqueness
L-Proline, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl- is unique due to its specific sequence, which can confer distinct biological activities and properties. Its combination of amino acids may result in unique structural features and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
506415-80-1 |
|---|---|
Formule moléculaire |
C27H46N6O7 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H46N6O7/c1-14(2)13-18(31-24(36)21(28)15(3)4)26(38)32-11-7-9-19(32)23(35)29-16(5)22(34)30-17(6)25(37)33-12-8-10-20(33)27(39)40/h14-21H,7-13,28H2,1-6H3,(H,29,35)(H,30,34)(H,31,36)(H,39,40)/t16-,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
OPZRCNCMCWKJCD-PXQJOHHUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


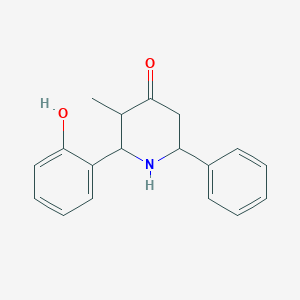

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
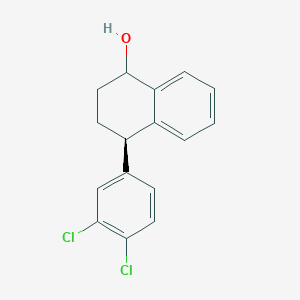
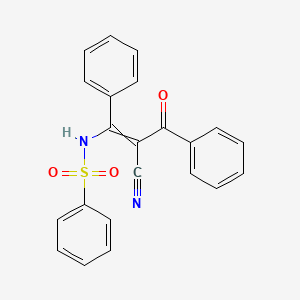
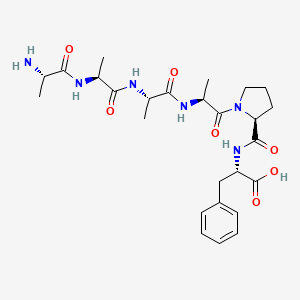
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)


![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
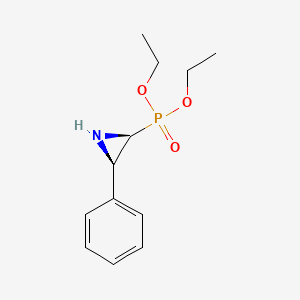
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
